2-Furanacetonitrile
Overview
Description
2-Furanacetonitrile, also known as 2-(Furan-2-yl)acetonitrile, is a heterocyclic compound . Its empirical formula is C6H5NO and it has a molecular weight of 107.11 .
Synthesis Analysis
The synthesis of 2-Furanacetonitrile involves the continuous-flow, gas-phase catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .Molecular Structure Analysis
The molecular structure of 2-Furanacetonitrile can be represented by the SMILES string N#CCc1ccco1 . The InChI key for this compound is XAQZDZHAWDJHJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Furanacetonitrile is a liquid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis Applications
2-Furanacetonitrile has been utilized in various synthesis applications. Tsuge et al. (1988) demonstrated a new synthetic method to produce 2-(1-phosphorylalkyl)furans, which involved the cycloaddition of (diethoxyphosphoryl)acetonitrile oxide. This method included applications like alkylation, oxidation, and olefination, leading to the creation of different furan derivatives (Tsuge et al., 1988). Similarly, Nokami et al. (1981) developed a reaction using phenylsulfinylacetonitrile with ketones or aldehydes to produce 4-hydroxy-2-alkenenitriles, further converted into substituted furans (Nokami et al., 1981).
Electrochemical Applications
In the field of electrochemistry, Mo et al. (2015) explored the polymerization of 2-(thiophen-2-yl)furan, finding enhanced capacitance properties for its polymer in acetonitrile electrolyte. This highlights the potential use of furan derivatives in supercapacitor applications (Mo et al., 2015).
Analytical Chemistry
Fura-2, a compound related to 2-furanacetonitrile, has been used extensively in analytical chemistry for measuring cytosolic free calcium concentrations. Di Virgilio et al. (1990) studied the inhibition of Fura-2 sequestration and secretion with organic anion transport blockers in different cell types (Di Virgilio et al., 1990).
Biological Applications
In the biological domain, complexes involving 2-furoate anions have been synthesized and analyzed for their biological activity. Lutsenko et al. (2020) studied mononuclear Cu(II), Zn(II), and Co(II) complexes with 2-furoate anions, finding promising biological activity against certain mycobacterial strains (Lutsenko et al., 2020).
Pharmaceutical Research
In pharmaceutical research, furan derivatives have been studied for their therapeutic potentials. Kumaraswamy et al. (2006) synthesized and evaluated various furan derivatives for antimicrobial, diuretic, and anti-inflammatory activities, highlighting the pharmaceutical relevance of these compounds (Kumaraswamy et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQZDZHAWDJHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447926 | |
Record name | 2-Furanacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanacetonitrile | |
CAS RN |
2745-25-7 | |
Record name | 2-Furanacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2745-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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